methyl 2-(4-methoxyphenyl)-5-(2-morpholinoethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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Overview
Description
Methyl 2-(4-methoxyphenyl)-5-(2-morpholinoethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methoxyphenyl)-5-(2-morpholinoethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted hydrazine and a β-ketoester, the cyclization can be induced by heating in the presence of a catalyst.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrazolo[4,3-c]pyridine intermediate.
Attachment of the Morpholinoethyl Group: This can be done through a nucleophilic substitution reaction where the morpholinoethyl group is introduced using a suitable leaving group on the pyrazolo[4,3-c]pyridine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary widely but can include the use of bases (e.g., NaOH) or acids (e.g., HCl) to facilitate the reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe or inhibitor for studying various biochemical pathways. Its structural features make it a candidate for interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its pyrazolo[4,3-c]pyridine core is known for its biological activity, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-methoxyphenyl)-5-(2-morpholinoethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methoxyphenyl)-2-morpholinoacetate: This compound shares the methoxyphenyl and morpholino groups but has a different core structure.
Pyrazolo[4,3-c]pyridine Derivatives: Other derivatives of the pyrazolo[4,3-c]pyridine core may have similar biological activities but differ in their substituents and overall properties.
Uniqueness
Methyl 2-(4-methoxyphenyl)-5-(2-morpholinoethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is unique due to its specific combination of functional groups and core structure. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24N4O5 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-5-(2-morpholin-4-ylethyl)-3-oxopyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C21H24N4O5/c1-28-16-5-3-15(4-6-16)25-20(26)17-13-24(8-7-23-9-11-30-12-10-23)14-18(19(17)22-25)21(27)29-2/h3-6,13-14H,7-12H2,1-2H3 |
InChI Key |
QKPNLEDFAXVFII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)OC)CCN4CCOCC4 |
Origin of Product |
United States |
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